Ethanedioic acid, bis[(phenylmethylene)hydrazide]
Overview
Description
Ethanedioic acid, bis[(phenylmethylene)hydrazide] is a chemical compound . Unfortunately, there isn’t much detailed information available about this compound .
Synthesis Analysis
The synthesis of Ethanedioic acid, bis[(phenylmethylene)hydrazide] is not clearly mentioned in the available resources .Molecular Structure Analysis
The molecular structure of Ethanedioic acid, bis[(phenylmethylene)hydrazide] is not clearly mentioned in the available resources .Chemical Reactions Analysis
The chemical reactions involving Ethanedioic acid, bis[(phenylmethylene)hydrazide] are not clearly mentioned in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of Ethanedioic acid, bis[(phenylmethylene)hydrazide] are not clearly mentioned in the available resources .Scientific Research Applications
Solubility and Partial Molar Volumes in Supercritical Carbon Dioxide
Research by Peng, Yang, and Yang (2015) explored derivatives of ethanedioate, including bis(2-ethoxyethyl) ethanedioate derivatives, focusing on their solubilities in supercritical carbon dioxide (scCO2). This study is significant for understanding the solubility behavior of similar compounds, including Ethanedioic acid, bis[(phenylmethylene)hydrazide], in various industrial and chemical processes (Peng, Yang, & Yang, 2015).
Synthesis of Novel Schiff's Bases
Ebrahimi and Sayadi (2012) synthesized bis(4-amino-4H-1,2,4-triazole-3-thiols), involving a condensation reaction with 2,2′-(phenylmethylene)bis(sulfanediyl)diacetic acids. This study highlights the potential for creating novel compounds using ethanedioic acid derivatives, which can lead to the development of materials with unique properties (Ebrahimi & Sayadi, 2012).
Biologically Active Macroheterocycles Synthesis
A study by Mingaleeva et al. (2019) focused on synthesizing biologically active macroheterocycles using compounds that include hydrazide fragments, which are structurally related to Ethanedioic acid, bis[(phenylmethylene)hydrazide]. Such studies are crucial for the development of new pharmaceuticals and biologically active materials (Mingaleeva et al., 2019).
Catalytic Reactions and Synthesis of Novel Compounds
Research by Khairullina et al. (2013) on thiomethylation of carboxylic acid hydrazides is relevant to understanding the chemical behavior of Ethanedioic acid, bis[(phenylmethylene)hydrazide]. Such studies contribute to the field of organic synthesis, particularly in creating compounds with potential applications in various industries (Khairullina et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N,N'-bis(benzylideneamino)oxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-15(19-17-11-13-7-3-1-4-8-13)16(22)20-18-12-14-9-5-2-6-10-14/h1-12H,(H,19,21)(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIBACHAUHDNPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C(=O)NN=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863919 | |
Record name | Ethanedioic acid, 1,2-bis(2-(phenylmethylene)hydrazide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6629-10-3 | |
Record name | Ethanedioic acid 1,2-bis[2-(phenylmethylene)hydrazide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6629-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanedioic acid, 1,2-bis[2-(phenylmethylene)hydrazide] | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanedioic acid, 1,2-bis(2-(phenylmethylene)hydrazide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',(2')'-dibenzylideneoxalohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.925 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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